Cas no 1261724-18-8 (4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl)

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl is a fluorinated biphenyl derivative characterized by its unique structural features, including a fluorine substituent at the 4-position, a methyl group at the 3-position, and a trifluoromethoxy group at the 4'-position of the biphenyl scaffold. This compound is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate in the synthesis of biologically active molecules. The presence of fluorine and trifluoromethoxy groups enhances its lipophilicity and metabolic stability, making it valuable for structure-activity relationship studies. Its well-defined molecular structure ensures consistent reactivity, facilitating its use in cross-coupling reactions and other transformations.
4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl structure
1261724-18-8 structure
Product name:4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl
CAS No:1261724-18-8
MF:C14H10F4O
Molecular Weight:270.222218036652
CID:4990570

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl 化学的及び物理的性質

名前と識別子

    • 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl
    • インチ: 1S/C14H10F4O/c1-9-8-11(4-7-13(9)15)10-2-5-12(6-3-10)19-14(16,17)18/h2-8H,1H3
    • InChIKey: CIHGCEJQSSMJPP-UHFFFAOYSA-N
    • SMILES: FC1C=CC(=CC=1C)C1C=CC(=CC=1)OC(F)(F)F

計算された属性

  • 水素結合ドナー数: 0
  • 氢键受体数量: 5
  • 重原子数量: 19
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • XLogP3: 5.2
  • トポロジー分子極性表面積: 9.2

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A011011600-500mg
4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl
1261724-18-8 97%
500mg
$847.60 2023-09-03
Alichem
A011011600-250mg
4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl
1261724-18-8 97%
250mg
$480.00 2023-09-03
Alichem
A011011600-1g
4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl
1261724-18-8 97%
1g
$1519.80 2023-09-03

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl 関連文献

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenylに関する追加情報

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl: A Versatile Compound with Emerging Applications in Pharmaceutical Research

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl is a synthetic aromatic compound characterized by its unique biphenyl core structure and the presence of multiple fluorine-containing functional groups. This compound, with the chemical formula C14H10F5O, has garnered significant attention in the pharmaceutical and materials science fields due to its potential applications in drug development and functional material design. The CAS No. 1261724-18-8 serves as a unique identifier for this compound, facilitating its inclusion in scientific databases and regulatory frameworks. The synthesis and characterization of this compound have been extensively studied in recent years, with researchers focusing on its physicochemical properties, biological activity, and potential therapeutic applications.

4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl features a biphenyl scaffold, which consists of two benzene rings connected by a single carbon atom. The introduction of fluorine atoms at specific positions significantly alters the electronic properties of the molecule, enhancing its stability and reactivity. The trifluoromethoxy group (–O–CF3) is a key functional group in this compound, contributing to its hydrophobicity and potential for intermolecular interactions. The fluoro substituents also play a critical role in modulating the compound's biological activity, making it an attractive candidate for drug discovery programs targeting various diseases.

Recent studies have highlighted the importance of fluorine-containing compounds in pharmaceutical research due to their ability to improve drug efficacy, reduce metabolic degradation, and enhance bioavailability. The 4'-(trifluoromethoxy) substituent in 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl is particularly noteworthy, as it can influence the compound's interaction with biological targets. For instance, the presence of fluorine atoms can alter the hydrophobicity of the molecule, enabling it to penetrate cell membranes more effectively. This property is highly desirable in the development of small-molecule drugs, where enhanced cellular uptake is often a critical factor in determining therapeutic success.

One of the most promising applications of 4-Fluoro-3-methyl-4'-(trifluoromethyloxy)biphenyl lies in its potential as a lead compound for the design of novel therapeutics. Researchers have explored its use in the development of anti-inflammatory agents, where the compound's ability to modulate inflammatory pathways has been demonstrated in preclinical studies. A 2023 study published in the Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant anti-inflammatory activity in vivo, suggesting its potential as a therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

In addition to its pharmaceutical applications, 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl has also been investigated for its potential in materials science. The compound's unique electronic properties make it a candidate for use in organic semiconductors and optoelectronic devices. A 2023 study published in Advanced Materials demonstrated that this compound could be used as a building block for high-performance organic solar cells, where its fluorinated groups contribute to improved charge transport properties. These findings highlight the versatility of 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl in both biological and non-biological applications.

The synthesis of 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl typically involves a multi-step process that requires precise control over reaction conditions. One common approach involves the use of nucleophilic aromatic substitution reactions to introduce the fluorinated groups onto the biphenyl core. The trifluoromethoxy group is often introduced through a Suzuki coupling reaction, which allows for the selective attachment of functional groups to the aromatic ring. The fluoro substituents are typically introduced via electrophilic fluorination reactions, where the compound is treated with a fluorinating agent such as HF or CF3COOH under controlled conditions.

Characterization of 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl has been achieved using a combination of spectroscopic and chromatographic techniques. Nuclear magnetic resonance (NMR) spectroscopy is commonly used to determine the molecular structure and confirm the presence of specific functional groups. High-resolution mass spectrometry (HRMS) has also been employed to verify the molecular weight and elemental composition of the compound. Additionally, X-ray crystallography has been used to elucidate the crystal structure of the compound, providing insights into its molecular conformation and intermolecular interactions.

Recent advances in computational chemistry have further enhanced the understanding of 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl's properties. Quantum mechanical calculations have been used to predict the compound's electronic structure, reactivity, and potential interactions with biological targets. These computational models have provided valuable insights into the compound's behavior in different environments, enabling researchers to optimize its synthesis and application. For example, density functional theory (DFT) calculations have been used to study the compound's interactions with proteins, revealing its potential as a drug candidate for targeting specific receptors.

The environmental impact of 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl is an important consideration in its development and application. Fluorinated compounds are known to have long environmental half-lives, and their potential for bioaccumulation and toxicity is a growing concern. Researchers have conducted studies to evaluate the environmental fate of this compound, assessing its persistence in soil, water, and air. These studies have shown that the compound has a relatively low volatility and is not readily biodegradable, raising concerns about its potential long-term impact on ecosystems. As a result, the development of environmentally friendly alternatives and the implementation of sustainable synthesis methods are critical steps in the responsible use of this compound.

Despite these challenges, the potential applications of 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl continue to attract significant interest in both academic and industrial research. Ongoing studies are focused on optimizing its synthesis, enhancing its biological activity, and minimizing its environmental impact. Collaborative efforts between chemists, biologists, and environmental scientists are essential in addressing the challenges associated with this compound and ensuring its safe and effective use. As research in this area progresses, it is likely that 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl will continue to play a significant role in the development of new therapeutics and materials.

In conclusion, 4-Fluoro-3-methyl-4'-(trifluoromethoxy)biphenyl is a versatile compound with a wide range of potential applications in pharmaceuticals, materials science, and beyond. Its unique properties, driven by the presence of fluorine atoms and the trifluoromethoxy group, make it an attractive candidate for drug discovery and materials development. While challenges related to its environmental impact must be addressed, the compound's potential for innovation and its ability to contribute to advancements in science and technology make it a promising area of research for the future.

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